molecular formula C8H6N2O2 B15291353 Methyl 3-(pyrimidin-2-yl)prop-2-ynoate

Methyl 3-(pyrimidin-2-yl)prop-2-ynoate

Cat. No.: B15291353
M. Wt: 162.15 g/mol
InChI Key: NXSHAIKLJWOWOZ-UHFFFAOYSA-N
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Description

Methyl 3-(pyrimidin-2-yl)prop-2-ynoate is a propargyl ester derivative featuring a pyrimidine aromatic heterocycle. Its structure comprises a pyrimidin-2-yl group (C₄H₃N₂) linked via a triple bond to a methyl propiolate moiety (COOCH₃). The pyrimidine ring introduces electron-withdrawing effects and hydrogen-bonding capabilities, distinguishing it from simpler phenyl-based analogs.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 3-pyrimidin-2-ylprop-2-ynoate

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)4-3-7-9-5-2-6-10-7/h2,5-6H,1H3

InChI Key

NXSHAIKLJWOWOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrimidin-2-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl bromide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrimidin-2-yl)prop-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(pyrimidin-2-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrimidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Features

  • Pyrimidin-2-yl Substituent : The pyrimidine ring (C₄H₃N₂) contains two nitrogen atoms, making it highly electron-deficient. This enhances the electrophilicity of the alkyne, promoting reactivity in cycloaddition reactions (e.g., Huisgen). The nitrogen atoms also enable hydrogen bonding, improving solubility in polar solvents and influencing crystallinity .
  • Fluorophenyl and Cyanophenyl Substituents: The 4-fluorophenyl group (C₆H₄F) introduces moderate electron withdrawal via inductive effects, while the 4-cyanophenyl group (C₆H₄CN) exerts a stronger electron-withdrawing effect. Both substituents lack hydrogen-bonding donors, relying on van der Waals and halogen interactions for crystal packing .

Research Findings and Data

Physicochemical Properties

Property This compound Methyl 3-(4-fluorophenyl)prop-2-ynoate Methyl 3-(4-cyanophenyl)prop-2-ynoate
Solubility in Water Low (polar aprotic solvents preferred) Very low (lipophilic solvents preferred) Low
Melting Point High (due to H-bonding) Moderate Moderate
Reactivity in CuAAC High Moderate Very high

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